molecular formula C9H5ClN2O2 B6226547 8-chloroquinoxaline-6-carboxylic acid CAS No. 1448852-99-0

8-chloroquinoxaline-6-carboxylic acid

Cat. No.: B6226547
CAS No.: 1448852-99-0
M. Wt: 208.6
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Description

8-Chloroquinoxaline-6-carboxylic acid is an organic compound with the molecular formula C9H5ClN2O2 and a molecular weight of 208.6 g/mol. This compound is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound.

Preparation Methods

The synthesis of 8-chloroquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by chlorination and carboxylation reactions . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield. Industrial production methods may involve more scalable and cost-effective processes, adhering to green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

8-Chloroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into different quinoxaline derivatives with altered functional groups.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various substituted quinoxaline compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, using thionyl chloride (SOCl2) can convert carboxylic acids into acid chlorides .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
8-Chloroquinoxaline-6-carboxylic acid has been studied for its antimicrobial properties, particularly against bacterial infections. Its structural similarity to other quinoxaline derivatives allows it to act as an effective inhibitor of bacterial enzymes, making it a candidate for developing new antibiotics .

Cancer Treatment
Research indicates that this compound may have anticancer properties. It has been evaluated for its ability to inhibit cancer cell growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis . The compound's derivatives are being explored as potential lead compounds for developing novel anticancer agents.

Enzyme Inhibition
The compound is recognized for its role as an inhibitor of various enzymes, including those involved in metabolic pathways related to cancer and bacterial resistance. This enzymatic inhibition is crucial for designing drugs that can overcome resistance mechanisms in pathogens.

Chemical Research

Synthesis of Derivatives
this compound serves as an intermediate in the synthesis of other biologically active compounds. Researchers have developed various synthetic routes to modify this compound, enhancing its biological activity or creating derivatives with unique properties.

Structure-Activity Relationship Studies
Studies focusing on the structure-activity relationships (SAR) of 8-chloroquinoxaline derivatives have provided insights into how modifications can influence their pharmacological profiles. This information is vital for optimizing drug candidates and understanding their mechanisms of action .

Material Science

Organic Light-Emitting Diodes (OLEDs)
The compound has applications in the field of materials science, particularly as an electron carrier in organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for enhancing the efficiency and performance of OLED devices .

Fluorescent Chemosensors
Additionally, this compound has been utilized in the development of fluorescent chemosensors for detecting metal ions. These sensors exploit the compound's ability to form complexes with metal ions, providing a visual indication of their presence .

Case Studies and Research Findings

Recent studies have documented various applications and findings related to this compound:

  • A study published in Medicinal Chemistry explored the synthesis and biological evaluation of novel derivatives, demonstrating significant anticancer activity against multiple cancer cell lines .
  • Another research effort focused on its use as a chemosensor, showing promising results in detecting heavy metals with high sensitivity and selectivity .
  • The hybridization of this compound with existing antibiotics has also been investigated, yielding new compounds with enhanced antibacterial properties against resistant strains .

Mechanism of Action

The mechanism of action of 8-chloroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, quinoxaline derivatives have been shown to inhibit tyrosine kinases and other critical enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

8-Chloroquinoxaline-6-carboxylic acid can be compared with other quinoxaline derivatives such as:

  • Olaquindox
  • Echinomycin
  • Atinoleutin
  • Levomycin
  • Carbadox

These compounds share a similar quinoxaline core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1448852-99-0

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.6

Purity

95

Origin of Product

United States

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